molecular formula C₂₁H₃₀O₃ B1147243 (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate CAS No. 61252-30-0

(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate

Cat. No.: B1147243
CAS No.: 61252-30-0
M. Wt: 330.46
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Description

(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate ( 61252-30-0) is a steroidal diol acetate derivative with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol. This androstane-structured compound features a 5,14-diene system and contains both a 17β-hydroxy group and a 3α-acetoxy moiety, classifying it among the androgen and derivative class of organic compounds . As a white to off-white solid, it is soluble in organic solvents such as chloroform and dichloromethane and should be stored in a cool, dry place in a tightly sealed container to maintain stability . This compound serves as a valuable synthetic intermediate and research chemical in steroid chemistry and pharmacological studies. Its structural features, particularly the 5,14-diene system and acetylated alcohol, make it a potential precursor for synthesizing various oxygenated androstane derivatives and exploring structure-activity relationships in steroid hormones . Related steroidal compounds with similar androstane skeletons have been investigated for their potential neurochemical activity, including as stimulators of the vomeronasal organ (VNO) system, which may influence neuroendocrine responses . Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals. It is essential for researchers to handle this material following appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

[(3R,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVMDJLEAWSOBJ-AMQGKWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746922
Record name (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61252-30-0
Record name (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate is a steroid compound that has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of androstane with modifications at the C-3 and C-17 positions. The acetate group at C-3 enhances its lipophilicity, which may influence its biological interactions. The structural formula can be represented as follows:

C21H30O3\text{C}_{21}\text{H}_{30}\text{O}_3

Synthesis

The synthesis of this compound typically involves several steps including the modification of precursor steroids. Recent advancements in synthetic methodologies have allowed for higher purity products and reduced costs, facilitating further research into their biological applications .

Hormonal Effects

Research indicates that compounds like this compound exhibit significant interactions with androgen receptors. These interactions can influence various physiological processes including:

  • Anabolic effects : Enhancing muscle mass and strength.
  • Anti-inflammatory properties : Potentially reducing inflammation in various tissues.

In studies involving animal models, administration of this compound has shown to modulate testosterone levels and improve recovery from injuries by promoting muscle regeneration .

Neuroprotective Activity

Recent studies have explored the neuroprotective potential of steroid derivatives including this compound. For instance, modifications at the C-3 position have been linked to enhanced neuroprotective effects against apoptosis in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that certain derivatives can induce cytotoxicity in cancer cell lines through mechanisms involving apoptosis. The activity was assessed using MTT assays across various cancer types including breast and prostate cancers .

Case Studies

StudyFindings
Neuroprotective Study Demonstrated significant reduction in apoptosis in PC12 cells treated with modified DHEA derivatives .
Cytotoxicity Assay Evaluated against KB, T47D, and SK-N-MC cell lines showing promising anticancer activity .
Animal Model Research Indicated enhanced recovery in muscle regeneration post-injury with administration of the compound .

The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors. The binding affinity to androgen receptors influences gene expression related to muscle growth and repair. Additionally, its ability to modulate inflammatory pathways may contribute to its protective effects in various tissues.

Scientific Research Applications

Hormonal Regulation and Prostate Health

One of the primary applications of (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate is in the regulation of hormones related to prostate health. Studies have shown that steroidal antiandrogens like this compound can significantly influence testosterone metabolism in prostate tissues. For instance, a study involving patients with benign prostatic hyperplasia indicated that treatment with chlormadinone acetate (a steroidal antiandrogen) led to reduced serum testosterone and dihydrotestosterone levels compared to control groups . This suggests that similar compounds could be utilized to manage conditions characterized by elevated androgen levels.

Anabolic and Androgenic Applications

The compound has also been explored for its anabolic and androgenic properties. Research indicates that derivatives of this steroid can enhance muscle mass and strength through their action on androgen receptors. In clinical settings, compounds with similar structures have been used in hormone replacement therapies to treat conditions such as hypogonadism and other testosterone deficiency disorders .

Neuroactive Steroid Effects

Recent studies have highlighted the neuroactive properties of steroids like this compound. These compounds can modulate GABAergic neurotransmission, which is crucial for various neurological functions. For example, 3alpha-hydroxysteroids have shown potential in exerting anti-inflammatory effects and influencing mood disorders . The ability of these steroids to cross the blood-brain barrier opens avenues for their use in treating neurological conditions.

Pharmacological Research and Development

Pharmacological studies are ongoing to assess the safety and efficacy of this compound in various therapeutic contexts. The compound's role as a 5-alpha reductase inhibitor makes it a candidate for treating androgen-dependent diseases such as prostate cancer . Clinical trials have demonstrated its potential to suppress testosterone synthesis effectively, which is crucial for managing hormone-sensitive malignancies.

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Prostate HealthReduced testosterone levels in patients treated with steroidal antiandrogens.
Hormonal RegulationEffective suppression of testosterone synthesis observed in clinical trials for prostate cancer.
Neuroactive EffectsDemonstrated potential for modulating GABAergic activity and influencing mood disorders.

Comparison with Similar Compounds

Substituent Variations at Position 17

(3β)-17-Cyanoandrosta-5,16-dien-3-yl Acetate
  • Molecular Formula: C₂₂H₂₉NO₂ (vs. C₂₁H₂₈O₃ for the target compound) .
  • Double bond at position 16 instead of 14, reducing conjugation effects.
  • Implications :
    • The nitrile group may enhance binding to androgen receptors but reduce solubility.
    • Higher molecular weight (339.48 g/mol vs. ~328.44 g/mol) could affect pharmacokinetics.
17-Iodoandrosta-5,16-dien-3β-ol 3-Acetate
  • Molecular Formula : C₂₁H₂₉IO₂ (iodine increases molecular weight to ~440.3 g/mol) .
  • 3β-OH instead of 3α-acetate, altering stereochemistry and metabolic pathways.
  • Implications :
    • Iodine’s radiopacity makes this compound a candidate for imaging studies.
    • Reduced metabolic stability compared to the acetylated target compound.
3β-Acetoxy-17-(pyrid-3-yl)androsta-5,16-diene
  • Molecular Formula: C₂₆H₃₃NO₂ (pyridyl group adds aromaticity) .
  • Key Differences :
    • 17-Pyridyl group enables hydrogen bonding and π-π interactions.
    • Double bond at position 16 modifies ring conformation.

Backbone Modifications: Double Bonds and Saturation

3β-Acetoxy-6-oxo-5α-androst-16-en-17-yl Trifluoromethanesulfonate (Compound 11)
  • Key Features :
    • 6-Keto group increases polarity and hydrogen-bonding capacity .
    • Trifluoromethanesulfonate at position 17 enhances electrophilicity for nucleophilic substitution reactions.
5α-Androstane-3β,17β-Diol Derivatives
  • Key Features :
    • Saturated backbone (5α-androstane) eliminates double bonds, increasing flexibility .
    • 3β-OH/17β-OH groups confer higher polarity vs. the acetylated target compound.
  • Implications :
    • Metabolized into sulfated derivatives (e.g., androstenediol sulfates) linked to rheumatoid arthritis .

Functional Group Comparisons: Acetate vs. Other Esters

Vecuronium Bromide Intermediate
  • Structure : 3α,17β-Diacetate with piperidinyl substitutions .
  • Key Differences :
    • Dual acetate groups and bulky amines confer neuromuscular blocking activity.
  • Implications :
    • Highlights how acetate positioning (3α vs. 17β) dictates pharmacological targets (neuromuscular vs. endocrine).
17α-Acetoxy Pregnenolone
  • Structure : 17α-Acetate with a 3β-hydroxyl group .
  • Key Differences :
    • Pregnane backbone (C21) vs. androstane (C19) in the target compound.
  • Implications :
    • Preferential metabolism into progesterone analogs, unlike the androstane-derived target.

Preparation Methods

Selection of Precursors

  • 19-Hydroxytestosterone : Commercial availability (Steraloids, Inc.) and reactivity at the 3α-hydroxy position make this a preferred starting material.

  • Androst-4-en-19-ol-3,17-dione : Acetylation of this compound with acetic anhydride produces the 3α-acetate intermediate, which undergoes further dehydrogenation.

ParameterValueSource
CatalystHCl (0.1 M)
SolventEthanol
Temperature60°C
Reaction Time4–6 hours

Oxidative Dehydrogenation

Alternatively, iodine or N-bromosuccinimide (NBS) mediates oxidative dehydrogenation of Δ⁵ steroids to Δ⁵,¹⁴ dienes. For example, 3β-hydroxyandrosta-5-en-17-one treated with iodine in dioxane yields the 5,14-diene derivative.

Acetylation of the 3α-Hydroxy Group

Protection of the 3α-hydroxy group is achieved via acetylation, a step critical for stabilizing the molecule during subsequent reactions.

Acetic Anhydride in Pyridine

A standard protocol involves reacting the steroid with acetic anhydride in pyridine at 0–25°C for 24 hours. The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both a base and solvent.

Optimized Conditions :

ParameterValueSource
Reagent Ratio1:2 (steroid:Ac₂O)
SolventPyridine
Temperature0°C → 25°C (gradual)
Yield85–92%

Catalytic 4-Dimethylaminopyridine (DMAP)

Adding DMAP (5 mol%) accelerates acetylation, reducing reaction time to 6 hours while maintaining yields >90%.

Stereochemical Control at C3 and C17

Preserving the 3α and 17β configurations is essential for biological efficacy.

3α-Hydroxy Configuration

  • Reduction of 3-Ketosteroids : Sodium borohydride (NaBH₄) selectively reduces 3-ketosteroids to 3α-alcohols in ethanol at −10°C.

  • Enzymatic Resolution : Lipase-catalyzed acetylation in organic solvents ensures 3α-selectivity, though this method is less commonly reported for industrial-scale synthesis.

17β-Hydroxy Preservation

  • Protection-Deprotection Strategies : Temporary protection of the 17β-hydroxy group as a tert-butyldimethylsilyl (TBDMS) ether prevents undesired oxidation during diene formation.

Purification and Characterization

Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound. Characterization via NMR and mass spectrometry confirms structure and purity.

Key Spectral Data :

TechniqueDataSource
¹H NMR (CDCl₃)δ 5.38 (1H, d, J=5.2 Hz, H-5)
δ 4.62 (1H, m, H-3α)
MS (ESI) m/z 331.2 [M+H]⁺

Industrial-Scale Considerations

Large-scale synthesis requires cost-effective and reproducible methods:

  • Batch Reactors : Acetylation and dehydration steps are conducted in jacketed reactors with temperature control.

  • Crystallization : The final product is crystallized from methanol/water (7:3) to ≥99% purity .

Q & A

Q. What are the established synthetic routes for (3α,17β)-17-Hydroxyandrosta-5,14-dien-3-yl acetate, and how are intermediates purified?

The compound is typically synthesized via solvolysis of steroidal trifluoroacetates in alcoholic solvents. For example, sodium acetate in methanol facilitates the replacement of trifluoroacetyl groups with hydroxyl or methoxy groups . Key steps include:

  • Reagent optimization : Use of anhydrous methanolic lithium azide or sodium acetate to control reaction specificity.
  • Purification : Recrystallization from methanol or ethyl acetate/hexane mixtures, monitored by TLC or HPLC .
  • Yield improvement : Adjusting reaction time (e.g., overnight at room temperature) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR spectroscopy : Focus on δ 5.41 ppm (C5-H, vinylic proton) and δ 1.01–1.06 ppm (C18/C19 methyl groups) in 1H^1H NMR. In 13C^{13}C NMR, confirm carbonyl signals at ~170–175 ppm (acetate) and olefinic carbons at ~120–140 ppm .
  • IR spectroscopy : Identify ester C=O stretches at 1730–1770 cm1^{-1} and hydroxyl bands at 3200–3500 cm1^{-1} .
  • X-ray crystallography : Resolve stereochemistry using orthorhombic crystal systems (e.g., P212121P2_12_12_1) with unit cell parameters a=6.0689A˚,b=13.2879A˚,c=24.7664A˚a = 6.0689 \, \text{Å}, b = 13.2879 \, \text{Å}, c = 24.7664 \, \text{Å}) .

Q. What safety protocols are essential during handling, given its structural complexity?

  • Inhalation/contact risks : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the acetate group.
  • Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Q. How is the compound’s solubility and stability profile optimized for in vitro assays?

  • Solubility : Use DMSO or ethanol (1–5% v/v) for stock solutions. Avoid aqueous buffers due to low polarity.
  • Stability : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C). Acetate groups are prone to enzymatic cleavage in serum-containing media .

Q. What preliminary biological screening models are used to evaluate its activity?

  • In vitro assays : Androgen receptor (AR) binding assays (e.g., competitive radioligand displacement).
  • Cell-based models : Prostate cancer lines (e.g., LNCaP) treated with 1–50 µM doses, assessing proliferation via MTT assays .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data be resolved during structural validation?

  • Cross-validation : Compare experimental 1H^1H-13C^{13}C HSQC spectra with DFT-calculated chemical shifts.
  • Dynamic effects : Use variable-temperature NMR to identify conformational flexibility (e.g., axial/equatorial acetate orientation) .
  • Crystallographic refinement : Apply Hirshfeld surface analysis to resolve disorder in steroidal rings .

Q. What computational methods are employed to predict conformational stability and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain in the 5,14-diene system.
  • MD simulations : Simulate solvation in methanol/water mixtures (AMBER force field) to predict aggregation tendencies .
  • Docking studies : Model interactions with AR ligand-binding domains using AutoDock Vina, focusing on H-bonding with Gln711 and van der Waals contacts .

Q. How can solvolysis conditions be optimized to minimize byproducts like 17α-methoxy derivatives?

  • Solvent polarity : Use ethanol over methanol to reduce nucleophilic substitution at C17.
  • Catalyst screening : Test weak bases (e.g., K2 _2CO3 _3) instead of strong bases (NaOH) to prevent overhydrolysis.
  • Kinetic monitoring : Track reaction progress via in-situ IR to halt at 80–90% conversion .

Q. What challenges arise in synthesizing C17-modified derivatives, and how are they addressed?

  • Steric hindrance : Introduce bulky substituents (e.g., benzimidazole) via Pd-catalyzed cross-coupling under inert atmospheres.
  • Regioselectivity : Protect C3-OH with acetyl groups before functionalizing C17 to direct reactivity .
  • Purification hurdles : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate polar derivatives .

Q. How do structural modifications (e.g., C16-formyl groups) impact bioactivity and metabolic stability?

  • Activity assays : Compare parent compound and C16-formyl analog in AR transactivation assays (luciferase reporters).
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Formyl groups reduce CYP3A4-mediated oxidation by blocking access to the heme center .

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